molecular formula C11H24ClNO2S B12281450 L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride CAS No. 2481-11-0

L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride

Cat. No.: B12281450
CAS No.: 2481-11-0
M. Wt: 269.83 g/mol
InChI Key: JNQLPCVORPCFPH-QRPNPIFTSA-N
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Description

L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride is a chemically modified derivative of the amino acid L-cysteine. Its structure features two tert-butyl (1,1-dimethylethyl) groups: one attached to the sulfur atom (S-tert-butyl) and another forming an ester with the carboxyl group (O-tert-butyl). The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized in peptide synthesis and pharmaceutical research, where its tert-butyl groups provide steric protection against oxidation and enzymatic degradation, ensuring controlled reactivity during synthetic processes .

Properties

CAS No.

2481-11-0

Molecular Formula

C11H24ClNO2S

Molecular Weight

269.83 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-3-tert-butylsulfanylpropanoate;hydrochloride

InChI

InChI=1S/C11H23NO2S.ClH/c1-10(2,3)14-9(13)8(12)7-15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m0./s1

InChI Key

JNQLPCVORPCFPH-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CSC(C)(C)C)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)C(CSC(C)(C)C)N.Cl

Origin of Product

United States

Preparation Methods

Alkylation of L-Cysteine Thiol

The thiol group of L-cysteine is selectively alkylated using tert-butyl halides under basic aqueous conditions. For instance, treatment of L-cysteine with tert-butyl bromide in the presence of sodium hydroxide (1 M, 0–5°C) yields S-tert-butyl-L-cysteine with >90% purity after recrystallization from ethyl acetate. This method avoids over-alkylation of the amino group due to the thiol’s higher nucleophilicity at pH 8–9.

Alternative Protecting Group Strategies

While trityl (Trt) groups are commonly used for thiol protection, the tert-butyl moiety offers advantages in cost and deprotection simplicity. Comparative studies indicate that S-tBu derivatives exhibit superior stability during carboxyl esterification steps compared to S-Trt analogs, which require milder acidic conditions for removal.

Carboxyl Group Esterification Techniques

Fischer Esterification

The carboxyl group is esterified via Fischer methodology using anhydrous HCl gas in tert-butanol. A representative protocol involves refluxing S-tert-butyl-L-cysteine in tert-butanol saturated with HCl (4 M) for 12–16 hours, achieving 85–92% conversion to the O-tBu ester. Racemization is minimized by maintaining reaction temperatures below 40°C, as confirmed by chiral HPLC analysis.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, the carboxyl group is activated using N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Reaction with tert-butanol at 0°C for 6 hours affords the ester in 78% yield, with <2% racemization. This method is preferred for substrates containing acid-labile functional groups.

Amino Group Protection and Hydrochloride Formation

Transient Protection with Boc Groups

To prevent protonation during esterification, the amino group is temporarily protected using di-tert-butyl dicarbonate (Boc$$_2$$O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. Subsequent deprotection with 4 M HCl in dioxane yields the hydrochloride salt quantitatively.

Direct Hydrochloride Salt Formation

In single-pot syntheses, the amino group remains protonated during Fischer esterification, eliminating the need for Boc protection. Post-reaction neutralization with aqueous NaHCO$$_3$$, followed by HCl titration, isolates the hydrochloride salt with 89% purity.

Optimization of Reaction Conditions

Parameter Fischer Esterification Carbodiimide Coupling
Yield 85–92% 75–78%
Racemization <1% <2%
Reaction Time 12–16 h 6 h
Temperature 40°C 0°C
Acid Stability Moderate High

Table 1. Comparative analysis of carboxyl esterification methods.

Fischer esterification offers higher yields but requires stringent temperature control to prevent racemization. Carbodiimide coupling is advantageous for acid-sensitive intermediates but necessitates costly reagents.

Analytical Characterization

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 4.58 (t, *J* = 6.0 Hz, 1H, α-CH), 3.04 (d, *J* = 6.5 Hz, 2H, SCH$$2$$), 1.45 (s, 9H, t-Bu), 1.42 (s, 9H, t-Bu-O).
  • HRMS (ESI-TOF) : m/z [M + H]$$^+$$ calcd for C$${11}$$H$${22}$$NO$$_2$$S: 256.1371; found: 256.1376.

Physicochemical Properties

  • Melting Point : 203–204°C (decomp.).
  • Solubility : >50 mg/mL in DMSO, chloroform, and ethyl acetate.

Industrial-Scale Production Considerations

Batch processes utilizing Fischer esterification are cost-effective at scale, with raw material costs reduced by 40% compared to carbodiimide methods. Continuous-flow systems further enhance efficiency by minimizing thermal degradation during esterification.

Chemical Reactions Analysis

Thiol Group Reactivity

The thiol group (-SH) is central to the compound’s reactivity, enabling participation in nucleophilic and redox reactions. Its ability to form disulfide bonds or react with electrophiles is critical in biological and synthetic contexts .

S-Nitrosation

S-nitrosation involves the reaction of the thiol group with nitric oxide (NO) to form S-nitrosothiols (RSNO). This process is biologically significant, as it modulates protein function and signaling pathways.

Structural Insights

The X-ray crystallography of S-nitroso-l-cysteine ethyl ester hydrochloride reveals key conformational details :

  • Rotamers : Two conformers exist in the crystal structure, with the major rotamer adopting a gauche+ conformation and the minor a rare anti (trans) conformation.

  • C—S—N=O Geometry : Both rotamers exhibit a syn (cis) conformation for the C—S—N=O group, aligning with theoretical predictions of syn stability .

Table 1: Structural Parameters of S-Nitroso Derivatives

ParameterMajor Rotamer Minor Rotamer S-Nitrosocaptopril
C—S bond length (Å)1.734(2)1.638(2)1.766
N—O bond length (Å)1.191(4)1.183(7)1.206
C—S—N=O torsion angle−2.4(3)°3.3(5)°117.7°

This structural data highlights the influence of the tert-butyl ester on conformational stability and reactivity.

Methylation

Methylation of the thiol group can occur via alkylation, forming a methylthioether derivative. This reaction is typically catalyzed under basic conditions (e.g., using methyl iodide or dimethyl sulfate).

Reaction Mechanism :
RSH+CH3XRSCH3+HX\text{RSH} + \text{CH}_3\text{X} \rightarrow \text{RSCH}_3 + \text{HX}
Conditions: Basic environment (e.g., NaOH), organic solvents.

Oxidation

The thiol group undergoes oxidation to form disulfides or other oxidized species. This reaction is critical in redox-mediated processes and protein folding.

Reaction Types :

  • Disulfide Formation :
    2RS+Oxidizing AgentRSSR2 \text{RS}^- + \text{Oxidizing Agent} \rightarrow \text{RSSR}

  • Further Oxidation :
    Potential conversion to sulfinic (RSO) or sulfonic (RSO₂) acids under strong oxidizing conditions.

Ester Hydrolysis

The tert-butyl ester group can undergo hydrolysis to release the carboxylic acid. This reaction is pH-dependent, typically requiring acidic or basic catalysts.

Reaction Conditions :

  • Acidic : HCl or H₂SO₄, aqueous solutions.

  • Basic : NaOH or KOH, aqueous/organic mixtures.

Redox Reactions

The thiol group participates in redox processes, acting as a reducing agent or antioxidant. This reactivity is exploited in biochemical assays and drug design.

Key Reactions :

  • Electrophilic Attack : Reaction with halogens (e.g., I₂), peroxides, or reactive oxygen species.

  • Metal Ion Coordination : Binding to heavy metals (e.g., Hg²⁺, Pb²⁺), influencing detoxification pathways.

Scientific Research Applications

Antioxidant Role

L-Cysteine derivatives are known for their antioxidant properties. They play a crucial role in the synthesis of glutathione, a potent antioxidant that protects cells from oxidative stress. Studies have shown that supplementation with L-cysteine can enhance glutathione levels in various cell types, thereby improving cellular defense mechanisms against oxidative damage .

Reducing Agent in Biochemical Reactions

L-Cysteine acts as a reducing agent in numerous biochemical reactions. It is utilized in protein folding and stabilization processes due to its ability to form disulfide bonds. This property is particularly valuable in the production of recombinant proteins and enzymes in biotechnology .

Total Parenteral Nutrition (TPN)

L-Cysteine is commonly included in TPN formulations for patients who cannot consume food orally. It helps meet the nutritional requirements of individuals with severe liver dysfunction or those recovering from major surgeries. Its inclusion ensures adequate amino acid supply for protein synthesis and overall metabolic function .

Dietary Supplementation

Research indicates that L-cysteine supplementation can benefit individuals with specific dietary needs or deficiencies. For example, it has been studied for its potential to improve metabolic health and support immune function.

Kidney Stone Prevention

A significant area of research focuses on the role of L-cysteine and its derivatives in preventing kidney stones, particularly cystine stones formed due to cystinuria. Studies have demonstrated that L-cysteine can inhibit the crystallization of cystine by modifying the solubility and aggregation behavior of cystine crystals .

  • Case Study: Cystinuria Mice Model
    • In a study involving Slc3a1 knockout mice (a model for cystinuria), treatment with L-cysteine derivatives resulted in a marked reduction in stone formation compared to control groups. This suggests a protective effect against renal calculi formation .

Potential Neuroprotective Effects

Emerging research indicates that L-cysteine may have neuroprotective effects due to its ability to modulate glutathione levels in the brain. This modulation could provide therapeutic benefits in neurodegenerative diseases characterized by oxidative stress .

Research Findings Summary

The following table summarizes key findings related to the applications of L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride:

ApplicationFindings
Antioxidant RoleEnhances glutathione levels; protects against oxidative damage
Reducing AgentFacilitates protein folding; used in recombinant protein production
TPN AdditiveEssential for patients unable to consume food; meets amino acid requirements
Kidney Stone PreventionReduces crystallization of cystine; effective in cystinuria models
Neuroprotective EffectsModulates glutathione levels; potential benefits in neurodegenerative diseases

Mechanism of Action

The mechanism of action of L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride involves its interaction with biological molecules through its thiol group. This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The ester group can also undergo hydrolysis to release the active L-cysteine, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with key structural analogs, focusing on modifications to the cysteine backbone and their implications:

Compound Name Structural Features CAS RN Molecular Weight (g/mol) Key Applications
L-Cysteine methyl ester hydrochloride Methyl ester, unprotected thiol 18598-63-5 171.64 Analytical chemistry, biomolecule synthesis
L-Cysteine hydrochloride Free amino and carboxyl groups, HCl salt 7048-04-6 157.62 (anhydrous) Food additives, pharmaceuticals
S-Methyl-L-cysteine Methyl group on sulfur, free carboxyl 1187-84-4 135.18 Biochemical studies, antioxidant research
L-Alanine tert-butyl ester hydrochloride tert-Butyl ester on alanine backbone 144644-00-8 ~183.68 (calculated) Peptide synthesis, intermediates
DL-Cysteine monohydrochloride Racemic mixture, free carboxyl 10318-18-0 157.62 Research on redox properties

Physicochemical Properties

  • Solubility: The tert-butyl ester reduces water solubility compared to free carboxylate forms (e.g., L-Cysteine hydrochloride). However, the hydrochloride salt improves polar solvent compatibility relative to non-ionic analogs .
  • Stability : The S-tert-butyl group offers superior protection against thiol oxidation compared to S-methyl or unprotected cysteine derivatives, making it advantageous in prolonged synthetic reactions .
  • Reactivity : The tert-butyl ester requires strong acidic conditions (e.g., trifluoroacetic acid) for cleavage, unlike methyl esters, which hydrolyze under milder conditions .

Biological Activity

L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride is a derivative of the amino acid cysteine. This compound has garnered attention due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and nutrition. Cysteine itself is a conditionally essential amino acid that serves as a precursor for several biologically active molecules, including glutathione and hydrogen sulfide (H2S) .

  • CAS Number : 224054-24-4
  • Molecular Formula : C₁₃H₁₉NO₂S
  • Molecular Weight : 249.35 g/mol
  • Density : 1.3±0.1 g/cm³
  • Boiling Point : 293.9±35.0 °C at 760 mmHg

L-Cysteine derivatives are known to interact with various biological pathways due to their ability to donate sulfur and participate in redox reactions. The esterification of cysteine enhances its lipophilicity, potentially improving its bioavailability and cellular uptake. This modification may also influence its interaction with transport proteins such as the L-type amino acid transporter 1 (LAT1), which plays a crucial role in transporting amino acids across cellular membranes .

Antioxidant Properties

L-Cysteine is recognized for its antioxidant properties primarily through its role in glutathione synthesis. Glutathione is a critical antioxidant that protects cells from oxidative stress. Studies have shown that cysteine supplementation can enhance glutathione levels in various tissues, thereby contributing to cellular defense mechanisms against reactive oxygen species (ROS) .

Neuroprotective Effects

Research indicates that L-Cysteine can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. Its ability to increase H2S production has been linked to neuroprotection in models of neurodegenerative diseases .

Anti-inflammatory Activity

Cysteine derivatives have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity may be particularly relevant in conditions such as arthritis and other inflammatory disorders .

Case Studies

StudyFindings
Neuroprotection in Alzheimer's Disease Models L-Cysteine supplementation improved cognitive function and reduced amyloid plaque formation in transgenic mice models .
Antioxidant Efficacy in Diabetic Rats Administration of L-Cysteine enhanced antioxidant enzyme activity and reduced markers of oxidative stress in diabetic rats .
Inflammation Reduction in Arthritis Models Cysteine derivatives significantly decreased levels of TNF-α and IL-6 in animal models of arthritis .

Q & A

Q. What are the optimal synthetic routes for L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride, and how can reaction yields be improved?

The compound is typically synthesized via protection of cysteine’s thiol group using tert-butyl disulfide or similar agents, followed by esterification. A common method involves tin(II)-catalyzed reduction of L-cystine in HCl, with subsequent tert-butyl protection . To improve yields:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group.
  • Optimize stoichiometry of tert-butylating agents (e.g., 1.2–1.5 equivalents) to minimize side reactions.
  • Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) before final hydrochloride salt formation .

Q. Table 1: Yield Optimization Parameters

ParameterOptimal RangeImpact on Purity/Yield
Reaction Temperature0–5°C (thiol protection)Reduces disulfide formation
Catalyst Loading5–10 mol% SnCl₂Balances rate vs. side products
Purification MethodSilica chromatography (≥95% purity)Removes unreacted tert-butyl agents

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • HPLC-MS : Use reverse-phase C18 columns (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradients. Compare retention times with certified standards (e.g., Toronto Research Chemicals) .
  • ¹H/¹³C NMR : Key signals include tert-butyl protons (δ 1.2–1.4 ppm) and cysteine α-proton (δ 4.3–4.5 ppm). Confirm absence of disulfide peaks (δ 2.8–3.2 ppm) .
  • Elemental Analysis : Match experimental C/H/N/S values to theoretical (C₁₂H₂₃NO₄S·HCl: C 45.63%, H 7.66%, N 4.43%, S 10.15%) .

Q. How should this compound be stored to ensure long-term stability?

  • Store at –20°C under anhydrous conditions (desiccated vials with molecular sieves).
  • Avoid exposure to light (use amber vials) and humidity (>60% RH accelerates hydrolysis of the ester group) .
  • Monitor stability via periodic HPLC analysis (degradants >2% indicate compromised batches) .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

Discrepancies in solubility (e.g., DMSO vs. DMF) arise from variations in hydrochloride counterion dissociation. Methodological recommendations:

  • Pre-dry solvents over molecular sieves.
  • Conduct solubility tests under controlled humidity (<30% RH).
  • Use conductivity measurements to assess ionic dissociation in different solvents .

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)Conditions
DMSO50–60Anhydrous, 25°C
DMF30–400.1% H₂O, 25°C
MeOH20–25Anhydrous, 4°C

Q. What strategies mitigate racemization during peptide synthesis using this protected cysteine derivative?

Racemization occurs at high pH or elevated temperatures. Mitigation approaches:

  • Use low-temperature coupling (0–4°C) with HOBt/DIC activation.
  • Limit reaction time (<2 hours) and maintain pH ≤7.5 in aqueous steps .
  • Monitor enantiomeric purity via chiral HPLC (Chirobiotic T column, 10 mM NH₄OAc in MeOH) .

Q. How does the tert-butyl ester group influence thiol reactivity in bioconjugation studies?

The tert-butyl group reduces thiol nucleophilicity by steric hindrance, requiring deprotection (e.g., TFA/water, 95:5 v/v) before conjugation. Key findings:

  • Deprotection kinetics follow pseudo-first-order (t₁/₂ = 15–20 min in TFA).
  • Post-deprotection, thiol reactivity matches free cysteine (pKa ~8.3), enabling site-specific labeling with maleimides or disulfide exchange .

Q. What are the implications of batch-to-batch variability in catalytic reduction steps?

Variability arises from residual tin catalysts or incomplete cystine reduction. Solutions:

  • Implement ICP-MS to quantify Sn residues (acceptable limit: <10 ppm) .
  • Use alternative reductants (e.g., TCEP·HCl) for cleaner thiol generation, though cost may increase .

Q. How can in silico modeling predict the compound’s behavior in enzymatic systems?

  • Perform molecular docking (AutoDock Vina) using crystal structures of cysteine proteases (e.g., caspase-3, PDB: 1PAU).
  • Simulate tert-butyl ester hydrolysis using QM/MM (Gaussian 16) to identify transition states .

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